molecular formula C21H26N2O3S B10978820 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10978820
M. Wt: 386.5 g/mol
InChI Key: XWJDONBPJXAGHY-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a propanoyl group, and a hexahydrocycloocta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps:

  • Formation of the Methoxyphenyl Propanoyl Intermediate

      Starting Materials: 4-Methoxybenzaldehyde and propionic acid.

      Reaction: The aldehyde group of 4-methoxybenzaldehyde is reduced to form 4-methoxyphenylpropanol, which is then oxidized to form 3-(4-methoxyphenyl)propanoic acid.

      Conditions: Reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by oxidation using potassium permanganate (KMnO4) in an acidic medium.

  • Cyclization and Amide Formation

      Starting Materials: 3-(4-Methoxyphenyl)propanoic acid and hexahydrocycloocta[b]thiophene.

      Reaction: The carboxylic acid group of 3-(4-methoxyphenyl)propanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with hexahydrocycloocta[b]thiophene to form the amide bond.

      Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the carbonyl groups can yield alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Conditions: Typically carried out in non-polar solvents like dichloromethane (DCM).

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the thiophene core.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Its ability to form stable complexes with proteins can be exploited in drug design and development.

Medicine

    Drug Development:

    Diagnostics: The compound can be used in the development of diagnostic tools, particularly in imaging and biosensing.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its derivatives can be used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(4-Hydroxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[3-(4-Methylphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group in 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide provides unique electronic properties that can influence its reactivity and binding affinity.

    Thiophene Core: The hexahydrocycloocta[b]thiophene core imparts specific structural rigidity and electronic characteristics, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-26-15-11-8-14(9-12-15)10-13-18(24)23-21-19(20(22)25)16-6-4-2-3-5-7-17(16)27-21/h8-9,11-12H,2-7,10,13H2,1H3,(H2,22,25)(H,23,24)

InChI Key

XWJDONBPJXAGHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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